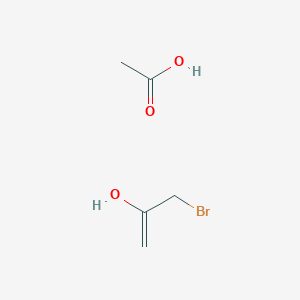

Acetic acid;3-bromoprop-1-en-2-ol

Description

Structure

2D Structure

Properties

CAS No. |

87764-02-1 |

|---|---|

Molecular Formula |

C5H9BrO3 |

Molecular Weight |

197.03 g/mol |

IUPAC Name |

acetic acid;3-bromoprop-1-en-2-ol |

InChI |

InChI=1S/C3H5BrO.C2H4O2/c1-3(5)2-4;1-2(3)4/h5H,1-2H2;1H3,(H,3,4) |

InChI Key |

GOMUQUQIUZBXBK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C=C(CBr)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Acetoxy 3 Bromoprop 1 Ene and Its Structural Analogues

Direct Esterification and Halogenation Routes

Direct approaches to forming the target structure and its analogues often involve the sequential or concurrent introduction of the acetate (B1210297) and bromide functionalities onto a three-carbon backbone.

Esterification of Brominated Allylic Alcohols

One of the most straightforward methods for the synthesis of 2-acetoxy-3-bromoprop-1-ene is the esterification of a pre-existing brominated allylic alcohol. This method involves the reaction of an alcohol, such as 3-bromo-2-propen-1-ol, with an acylating agent. Acyl halides, particularly acetyl chloride, are effective reagents for this transformation. The reaction typically proceeds under acidic or basic conditions. In the absence of a base, the reaction generates hydrogen halide as a byproduct, leading to strongly acidic conditions which can potentially cause side reactions like the conversion of the starting alcohol to other alkyl halides. youtube.com To mitigate this, weak bases like pyridine (B92270) are often employed to neutralize the acid produced. youtube.com

The general reaction is as follows: Br-CH2-CH=CH-OH + CH3COCl → Br-CH2-CH=CH-OCOCH3 + HCl

While this method is direct, challenges can arise, such as achieving complete conversion of the starting material. For instance, attempts to brominate allylic alcohols like 3-methyl-2-buten-1-ol using reagents such as phosphorus tribromide (PBr3) or a combination of triphenylphosphine (PPh3) and N-bromosuccinimide (NBS) have been met with varying degrees of success, with some reports indicating incomplete reactions. researchgate.net

Electrophilic Co-Halogenation with Acetate Source

This subsection and its subordinate sections detail methods where the double bond of a propenyl acetate or a related unsaturated system is targeted by an electrophilic halogen, with the concurrent or subsequent addition of an acetate group.

The bromination of propenyl acetates, such as isopropenyl acetate (2-acetoxypropene), provides a viable route to α-halo ketones and related structures. Isopropenyl acetate, the acetate ester of the enol tautomer of acetone, is a key precursor in this methodology. wikipedia.orgnih.gov The reaction involves the electrophilic addition of bromine (Br2) across the double bond. masterorganicchemistry.commasterorganicchemistry.com

When treated with bromine, typically in an inert solvent like carbon tetrachloride (CCl4), the alkene attacks the bromine molecule, leading to the formation of a cyclic bromonium ion intermediate. masterorganicchemistry.com This intermediate is then attacked by a nucleophile. If the reaction is carried out in the presence of an acetate source, or if the starting material itself can act as the acetate source after initial reaction, the desired bromo-acetoxy compound can be formed. The mechanism generally results in anti-addition of the two groups across the double bond. masterorganicchemistry.com

The reaction of isopropenyl acetate with bromine in an acidic medium can lead to the formation of an α-bromo ketone through the halogenation of the enol acetate. masterorganicchemistry.com

Table 1: Bromination of Alkenes

| Alkene | Reagent | Solvent | Product | Stereochemistry |

|---|---|---|---|---|

| Generic Alkene | Br2 | CCl4 | Vicinal Dibromide | anti-addition masterorganicchemistry.com |

The halogenation of conjugated dienes in the presence of an acetate source, such as acetic anhydride, can lead to the formation of acetoxy-halogenated products. Conjugated dienes readily undergo electrophilic addition reactions. lumenlearning.com The reaction of a conjugated diene like 1,3-butadiene with a hydrogen halide, for example, can yield a mixture of 1,2- and 1,4-addition products. lumenlearning.comopenstax.orgmasterorganicchemistry.comlibretexts.org

The mechanism involves the initial protonation of the diene to form a resonance-stabilized allylic carbocation. openstax.orglibretexts.org This carbocation has positive charge distributed over two carbons, allowing for nucleophilic attack at either position.

In the context of generating an acetoxy-bromo compound, if the electrophile is a bromine source (e.g., Br2) and the reaction is performed in a solvent that can act as a nucleophile, such as acetic acid, a bromoacetoxylation can occur. The reaction of an alkene with bromine in acetic acid can produce a diastereomeric mixture of bromoacetates. chemtube3d.com The acetate ion from the solvent attacks the intermediate bromonium ion.

For conjugated dienes, this can lead to a mixture of 1,2- and 1,4-bromoacetoxy products. For example, the palladium-catalyzed 1,4-acetoxychlorination of 1,3-dienes is a known process that can be adapted for bromination, providing a route to 1-acetoxy-4-bromo-2-alkenes. orgsyn.org

Catalytic Rearrangements and Isomerizations for Acetoxylated Dienes

More sophisticated approaches to synthesizing acetoxylated dienes, which are structural analogues of 2-acetoxy-3-bromoprop-1-ene, involve transition metal-catalyzed rearrangements. These methods offer high stereoselectivity and efficiency.

Rhodium(I)-Catalyzed 1,3-Acetoxyl Rearrangement of Allenyl Carboxylates to 2-Acetoxy-1,3(E)-alkadienes

A highly stereoselective synthesis of 2-acetoxy-1,3(E)-alkadienes has been developed through a Rhodium(I)-catalyzed 1,3-acetoxyl rearrangement of 1,2-allen-3-yl carboxylates. organic-chemistry.orgnih.gov This method is notable for its high catalytic efficiency, broad substrate scope, and excellent E-selectivity for the newly formed double bond. organic-chemistry.orgnih.gov

The reaction involves the isomerization of 2,3-allenyl carboxylates in the presence of a rhodium(I) catalyst. Optimization studies have shown that Wilkinson's catalyst, Rh(PPh3)3Cl, with an additional 3 mol% of triphenylphosphine (PPh3) in toluene under reflux, provides optimal results, achieving high yields and selectivities. organic-chemistry.org

Table 2: Rh(I)-Catalyzed 1,3-Acetoxyl Rearrangement

| Substrate (Allenyl Acetate) | Catalyst System | Solvent | Product (2-Acetoxy-1,3(E)-alkadiene) | Yield | E/Z Ratio |

|---|

This catalytic process represents a formal 1,3-hydrogen migratory process, transforming an allene (B1206475) into a thermodynamically more stable 1,3-diene. mdpi.com The resulting 2-acetoxy-1,3(E)-alkadienes are versatile synthetic intermediates. organic-chemistry.org

Cross-Coupling Strategies in the Synthesis of Brominated Alkenes

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds. nobelprize.org These reactions have been extensively applied in the synthesis of complex organic molecules, including pharmaceuticals and natural products, due to their high functional group tolerance and mild reaction conditions. nobelprize.org For the synthesis of brominated alkenes, strategies such as the Heck, Negishi, and Suzuki reactions, primarily utilizing palladium catalysts, are of central importance. nobelprize.org

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for creating C-C bonds. nobelprize.org These reactions typically involve the coupling of an organohalide with an organometallic reagent in the presence of a palladium catalyst. nobelprize.orglibretexts.org The general catalytic cycle involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organic group from the organometallic reagent to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. nobelprize.orglibretexts.org

In the context of synthesizing brominated alkenes, these methods can be adapted to couple vinyl or aryl groups with a bromine-containing alkene precursor. The versatility of palladium catalysis allows for a broad range of functional groups to be tolerated, enabling the construction of highly functionalized molecules. scispace.com For instance, the Heck reaction can couple alkenes with aryl or vinyl halides, providing a pathway to more substituted bromoalkenes. acs.orgnih.gov

The Negishi cross-coupling reaction is a highly effective method that couples organic halides or triflates with organozinc compounds, catalyzed by a nickel or palladium complex. wikipedia.orgjk-sci.com This reaction is noted for its high reactivity, functional group tolerance, and excellent regio- and stereoselectivity. jk-sci.com Organozinc reagents are more reactive than their organoboron and organotin counterparts, often leading to faster reaction times. wikipedia.org

This methodology has been successfully applied to the synthesis of multisubstituted and stereodefined alkenes. For example, 1-fluoro-1-haloalkenes can undergo Pd-catalyzed Negishi cross-coupling with primary alkylzinc bromides to yield multisubstituted fluoroalkenes with high stereoselectivity. nih.gov Similarly, a tandem process involving alkyne bromoboration followed by Negishi coupling provides a highly selective route to trisubstituted alkenes. nih.govorganic-chemistry.org This approach allows for the introduction of various carbon groups to substitute the bromine atom with high stereo- and regioselectivity. nih.gov

| Catalyst | Alkenyl Halide Substrate | Organozinc Reagent | Product Type | Yield (%) | Reference |

| Pd(PPh₃)₄ | 1-Fluoro-1-iodoalkenes | Primary alkylzinc bromides | Z-Fluoroalkenes | High | nih.gov |

| Pd₂(dba)₃ / PdCl₂(dppb) | 1-Fluoro-1-haloalkenes | Primary alkylzinc bromides | Z-Fluoroalkenes | Highest Yields | nih.gov |

| Pd(tBu₃P)₂ | (Z)-β-Bromo-β-arylethenyl(pinacol)boranes | Organozinc reagents | Trisubstituted alkenyl(pinacol)boranes | 53-66% | nih.gov |

| Ni(PPh₃)₄ | Aryl halides | Aryl zinc reagents | Aryl-aryl coupled products | - | wikipedia.org |

The Stille cross-coupling reaction involves the palladium-catalyzed reaction between an organostannane (organotin) reagent and an organic halide or pseudohalide. libretexts.orgwikipedia.org This method is widely used due to the air and moisture stability of organostannane reagents, although their toxicity is a significant drawback. wikipedia.org The reaction is compatible with a wide array of functional groups and can be used with various electrophiles, including aryl, vinyl, and acyl halides. libretexts.org

Vinyl halides, particularly bromides and iodides, are common substrates in Stille couplings. wikipedia.org The stereochemistry of the alkene is typically retained throughout the reaction under standard conditions. wikipedia.org An expansion of the Stille reaction's scope includes the room-temperature cross-coupling of functionalized alkyl bromides that contain beta-hydrogens with alkenyltin reagents, a transformation previously challenging due to potential beta-hydride elimination. nih.gov This was achieved using a specific palladium/phosphine catalyst system that facilitates oxidative addition while suppressing the undesired elimination pathway. nih.gov

| Catalyst System | Electrophile | Organostannane Reagent | Key Feature | Reference |

| Pd/P(t-Bu)₂Me | Functionalized alkyl bromides | Alkenyltin reagents | Room temperature, avoids β-hydride elimination | nih.gov |

| Pd(PPh₃)₄ | Vinyl iodides/bromides | Various organostannanes | General, stereochemistry retained | wikipedia.org |

| Pd₂(dba)₃ | Aryl chlorides | n-Bu₃Sn(Aryl/Vinyl) | Couples less reactive aryl chlorides | harvard.edu |

Photoredox Catalysis for Alkene Formation from Halides

Visible-light photoredox catalysis has emerged as a powerful strategy in organic synthesis, enabling the formation of C-C bonds under mild conditions. nih.govmdpi.com This approach often utilizes photocatalysts, such as iridium or ruthenium complexes, that can be excited by visible light to initiate single-electron transfer (SET) processes. nih.govacs.org

In the context of alkene formation from halides, photoredox catalysis can generate alkyl radicals from alkyl halides. These radicals can then engage in cross-coupling reactions. nih.gov For instance, a dual photoredox/nickel catalysis system has been developed for the cross-coupling of (bis-catecholato)alkylsilicates with alkenyl halides, including bromides, iodides, and chlorides. nih.gov In this process, the photocatalyst promotes the formation of an alkyl radical via SET, which then undergoes transmetalation with the nickel catalyst to facilitate the C(sp³)–C(sp²) bond formation. nih.gov

Another application involves the halopyridylation of unactivated alkenes. cas.cnresearchgate.net In this reaction, an iridium photocatalyst facilitates the generation of an electrophilic pyridyl radical from a halopyridine. This radical adds to an alkene, forming an alkyl radical intermediate, which is then oxidized by the photocatalyst to a carbocation. Subsequent capture by a halide ion completes the formation of new C-C and C-X bonds. cas.cn

Derivatization of 3-Bromoprop-1-ene and Related Allylic Halides

3-Bromoprop-1-ene, commonly known as allyl bromide, is a valuable reagent in organic synthesis. wikipedia.orgnih.gov It is an electrophilic alkylating agent used to introduce the allyl group into various molecules, including polymers and pharmaceuticals. wikipedia.org Allylic halides like allyl bromide are particularly reactive substrates for nucleophilic substitution reactions. ucalgary.ca

Allylic halides are excellent substrates for bimolecular nucleophilic substitution (SN2) reactions, often exhibiting enhanced reactivity compared to their saturated counterparts. libretexts.org This increased reactivity is attributed to the stabilization of the SN2 transition state through hyperconjugation with the adjacent π-system of the double bond. libretexts.org

A wide variety of nucleophiles can react with allylic halides such as 3-bromoprop-1-ene to generate new functional groups. wikipedia.orgucalgary.ca The reaction can sometimes be complicated by allylic rearrangement (an SN2' pathway), where the nucleophile attacks the carbon at the other end of the double bond, leading to a rearranged product. ucalgary.calibretexts.org Metal-catalyzed allylic substitution reactions, particularly those using palladium, nickel, or copper, provide powerful methods for controlling the regioselectivity and stereoselectivity of the allylation. libretexts.org These reactions typically proceed through a π-allyl metal complex intermediate, allowing for precise control over the reaction outcome. libretexts.org For example, palladium-catalyzed allylic C-H alkylation allows for the direct functionalization of olefins with tertiary nucleophiles, demonstrating broad scope with both activated and unactivated alkenes. acs.org

Formation of Organometallic Intermediates from Brominated Precursors

The conversion of brominated precursors, such as 2-acetoxy-3-bromoprop-1-ene and its analogues, into organometallic intermediates is a pivotal step in various carbon-carbon bond-forming reactions. The reactivity of the carbon-bromine bond allows for oxidative addition with various metals, leading to the formation of nucleophilic organometallic species. The choice of metal is critical, as it influences the reactivity, stability, and functional group tolerance of the resulting organometallic reagent.

Detailed research has explored the use of several metals, with indium and zinc demonstrating notable success in generating synthetically useful intermediates from 3-acyloxyallyl bromides. These reactions are often performed in situ, in a Barbier-type fashion, where the organometallic reagent is generated in the presence of an electrophile, such as an aldehyde or ketone.

Indium-Mediated Reactions:

Metallic indium has proven to be highly effective in the formation of 3-acyloxyallyl indium intermediates from precursors like 3-bromopropenyl acetate. nih.gov This process is advantageous due to indium's high reactivity and its tolerance of various functional groups, including esters, which might otherwise be incompatible with more reactive organometallic reagents like Grignard reagents. The reaction is typically conducted in solvents such as tetrahydrofuran (THF) or even in aqueous media, highlighting the versatility of this method. nih.govwikipedia.org The resulting organoindium species are thought to be allylindium(III) sesquihalides in organic solvents. nih.gov

Research has demonstrated that the organoindium complex generated from metallic indium and 3-bromopropenyl acetate in THF adds to aldehydes with excellent yields. nih.gov The diastereoselectivity of these additions is dependent on the structure of the carbonyl compound. For instance, conjugated aldehydes tend to yield syn adducts, whereas unconjugated aldehydes show a preference for anti stereoisomers. nih.gov

Zinc-Mediated Reactions (Reformatsky-type Reactions):

Similar to indium, metallic zinc can be used to generate organozinc intermediates from 3-acyloxyallyl bromides. nih.gov This is analogous to the well-known Reformatsky reaction, where organozinc reagents are formed from α-haloesters. nrochemistry.comorganic-chemistry.orgwikipedia.org Reformatsky enolates are generally less reactive than Grignard reagents, which prevents undesired side reactions with the ester functionality present in the precursor molecule. organic-chemistry.orgwikipedia.org

The reaction of 3-bromopropenyl acetate with activated zinc dust leads to the formation of a 3-acetoxyallyl zinc reagent. This intermediate can then react with carbonyl compounds in a Barbier-type protocol, typically in aqueous ammonium chloride. nih.gov The use of zinc is often a more cost-effective alternative to indium, while still providing good to excellent yields of the desired addition products. nih.gov

The following table summarizes the research findings for the formation of organometallic intermediates from 3-bromopropenyl acetate and their subsequent reaction with various aldehydes.

| Metal | Brominated Precursor | Aldehyde | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|---|---|

| Indium | 3-Bromopropenyl acetate | Benzaldehyde | THF | 95 | 95:5 |

| Indium | 3-Bromopropenyl acetate | 2-Furaldehyde | THF | 92 | 95:5 |

| Indium | 3-Bromopropenyl acetate | Cyclohexanecarboxaldehyde | THF | 85 | 10:90 |

| Indium | 3-Bromopropenyl acetate | Pivalaldehyde | THF | 80 | 5:95 |

| Zinc | 3-Bromopropenyl acetate | Benzaldehyde | aq. NH4Cl | 88 | 95:5 |

| Zinc | 3-Bromopropenyl acetate | 2-Furaldehyde | aq. NH4Cl | 85 | 95:5 |

| Zinc | 3-Bromopropenyl acetate | Cyclohexanecarboxaldehyde | aq. NH4Cl | 75 | 15:85 |

| Zinc | 3-Bromopropenyl acetate | Pivalaldehyde | aq. NH4Cl | 70 | 10:90 |

Other Potential Organometallic Intermediates:

While indium and zinc have been successfully employed, the formation of other types of organometallic intermediates from 2-acetoxy-3-bromoprop-1-ene presents challenges. For instance, the formation of a Grignard reagent is generally incompatible with the ester functionality. The highly nucleophilic and basic nature of a Grignard reagent would likely lead to its reaction with the ester group of another molecule, resulting in a complex mixture of products.

Palladium-catalyzed cross-coupling reactions represent another potential avenue for the formation of transient organopalladium intermediates from brominated precursors. However, detailed studies specifically focusing on the isolation or in-situ trapping of such intermediates from 2-acetoxy-3-bromoprop-1-ene for subsequent reactions are less common in the literature compared to the more direct indium- and zinc-mediated approaches.

Mechanistic Elucidation of Reactions Pertaining to 2 Acetoxy 3 Bromoprop 1 Ene

Detailed Reaction Mechanisms and Kinetic Studies

A thorough search of chemical databases and academic journals did not yield any specific studies on the detailed reaction mechanisms or kinetic profiles of 2-Acetoxy-3-bromoprop-1-ene. While general principles of reaction kinetics and mechanisms for analogous haloalkenes and allylic acetates are well-established, no literature specifically investigates this particular compound. Therefore, no data on reaction rates, order of reactions, or the influence of concentration and temperature on the reactions of 2-Acetoxy-3-bromoprop-1-ene can be provided.

Identification of Key Intermediates and Transition States

There is no available scientific literature that identifies or characterizes key intermediates or transition states in the reactions of 2-Acetoxy-3-bromoprop-1-ene. Spectroscopic or computational studies aimed at elucidating the transient species formed during its transformations have not been reported. Consequently, information regarding the structure and stability of any carbocationic, radical, or other intermediates, as well as the geometry and energy of the associated transition states, is not available.

Stereoselectivity and Regioselectivity in Synthesis and Reactions

Specific studies on the stereoselectivity and regioselectivity of the synthesis and reactions of 2-Acetoxy-3-bromoprop-1-ene are absent from the current body of scientific literature. While the presence of a chiral center and a double bond suggests the potential for stereoisomerism and regiochemical outcomes in its reactions, no experimental data has been published to detail these aspects. For instance, in reactions such as nucleophilic substitution or elimination, the preference for the formation of one regioisomer or stereoisomer over another has not been documented for this specific substrate.

Advanced Analytical Spectroscopic and Chromatographic Techniques for 2 Acetoxy 3 Bromoprop 1 Ene

Chromatographic Separations and Quantification

Chromatographic techniques are essential for isolating 2-acetoxy-3-bromoprop-1-ene and quantifying its presence in various samples. The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and thermal stability.

Given its molecular weight and functional groups, 2-acetoxy-3-bromoprop-1-ene is expected to be sufficiently volatile and thermally stable for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This technique couples the powerful separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.

In a typical GC-MS analysis, the compound would be separated on a capillary column, likely one with a non-polar or mid-polar stationary phase. Upon elution, the molecule enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). This high-energy ionization process induces fragmentation, creating a unique mass spectrum that serves as a chemical fingerprint.

Key fragmentation patterns for 2-acetoxy-3-bromoprop-1-ene would be predicted based on its structure. The presence of bromine is particularly noteworthy, as it would produce characteristic isotopic patterns (⁷⁹Br and ⁸¹Br have a natural abundance ratio of approximately 1:1) for any bromine-containing fragments. Chemical profiling studies of various extracts frequently use GC-MS to identify the constituents of complex mixtures. researchgate.net The analysis of related bromoalkanes and acetate-containing compounds by GC-MS provides a basis for predicting the behavior of 2-acetoxy-3-bromoprop-1-ene. nih.govnih.govresearchgate.net

Table 1: Predicted GC-MS Fragmentation Data for 2-Acetoxy-3-bromoprop-1-ene

| Fragment Ion | Proposed Structure | Key Feature |

| [M]⁺ | [C₅H₇BrO₂]⁺ | Molecular Ion |

| [M-CH₃CO]⁺ | [C₃H₄BrO]⁺ | Loss of an acetyl group |

| [M-Br]⁺ | [C₅H₇O₂]⁺ | Loss of a bromine atom |

| [M-CH₂Br]⁺ | [C₄H₅O₂]⁺ | Loss of a bromomethyl group |

| [C₃H₃Br]⁺ | [CH₂=C(Br)CH₂]⁺ | Allylic cation |

For analyses where the compound might degrade at the high temperatures of a GC inlet, or for enhanced sensitivity, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) offers high-resolution separation, typically on a reversed-phase column (e.g., C18) using a gradient of organic solvent (like methanol (B129727) or acetonitrile) and water.

Following separation, detection by mass spectrometry often employs soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). These methods typically generate the protonated molecule [M+H]⁺ with minimal fragmentation, which is then subjected to further analysis.

Tandem mass spectrometry (MS/MS) is a powerful tool for both structural confirmation and quantification. researchgate.net In this technique, the parent ion of interest is selected, fragmented, and the resulting daughter ions are detected. This process, often performed in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, provides exceptional specificity and is ideal for quantifying trace levels of the compound in complex matrices. The development of LC-hybrid quadrupole/Orbitrap high-resolution mass spectrometry has enabled simultaneous quantification and isotopic labeling studies for complex molecules. nih.gov

Table 2: Typical LC-MS Method Parameters for 2-Acetoxy-3-bromoprop-1-ene

| Parameter | Description |

| Chromatography | UHPLC or HPLC |

| Column | Reversed-phase C18, ~2.1 mm x 100 mm, <2 µm particle size |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| MS Analysis | Full Scan (for identification), MS/MS with SRM/MRM (for quantification) |

| Parent Ion (m/z) | [M+H]⁺ |

| Fragment Ions (m/z) | Dependent on collision energy, likely includes [M+H-CH₃COOH]⁺ and [M+H-Br]⁺ |

Molecular Spectroscopic Characterization

Spectroscopic methods are indispensable for the definitive structural elucidation of 2-acetoxy-3-bromoprop-1-ene.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise atomic connectivity of a molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) experiments can provide a complete structural assignment.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment. The two vinylic protons (=CH₂) would likely appear as distinct signals in the range of 5-6 ppm. The methylene (B1212753) protons (-CH₂O-) adjacent to the ester would be expected around 4-5 ppm. The methyl protons of the acetate (B1210297) group would produce a sharp singlet further upfield, typically around 2.1 ppm.

¹³C NMR: The carbon NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the ester would have the largest chemical shift (downfield), expected around 170 ppm. The two sp² hybridized carbons of the alkene would appear in the 110-140 ppm range. The sp³ hybridized methylene carbon would be found around 60-70 ppm, and the methyl carbon of the acetate group would be the most upfield signal, around 20-25 ppm. chemicalbook.comdocbrown.info

2D NMR: Two-dimensional NMR experiments are crucial for confirming assignments. A COSY (Correlation Spectroscopy) experiment would show correlations between protons that are coupled to each other. An HSQC (Heteronuclear Single Quantum Coherence) or HETCOR experiment would correlate each proton signal with the signal of the carbon to which it is directly attached, confirming the C-H framework of the molecule. researchgate.netwestmont.edu

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-Acetoxy-3-bromoprop-1-ene

| Atom Position | ¹H NMR (Predicted ppm) | ¹³C NMR (Predicted ppm) |

| -C(O)CH₃ | ~2.1 (s, 3H) | ~21 |

| -C(O)CH₃ | - | ~170 |

| -OCH₂- | ~4.8 (s, 2H) | ~68 |

| =C(Br)- | - | ~125 |

| =CH₂ | ~5.7 (d, 1H), ~6.0 (d, 1H) | ~118 |

(s = singlet, d = doublet)

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. purdue.edupressbooks.pubopenstax.org The IR spectrum of 2-acetoxy-3-bromoprop-1-ene would be characterized by several key absorption bands. The most prominent feature would be a strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ester group. Other significant absorptions would confirm the presence of the alkene and the carbon-bromine bond. Spectra of related bromoalkanes and propenes provide reference points for these characteristic vibrations. nist.govdocbrown.infodocbrown.info

Table 4: Predicted Characteristic IR Absorption Bands for 2-Acetoxy-3-bromoprop-1-ene

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| Ester | C=O stretch | ~1745 | Strong, Sharp |

| Ester | C-O stretch | ~1230 | Strong |

| Alkene | C=C stretch | ~1650 | Medium |

| Alkene | =C-H stretch | ~3090 | Medium |

| Alkyl Halide | C-Br stretch | 500 - 600 | Medium to Strong |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental formula, distinguishing it from other compounds with the same nominal mass. For 2-acetoxy-3-bromoprop-1-ene (C₅H₇BrO₂), HRMS would confirm this exact elemental composition. nih.gov

Fragmentation analysis, particularly using techniques like collision-induced dissociation (CID) in an MS/MS experiment, provides further structural detail. The fragmentation patterns are influenced by the most stable carbocations and neutral losses that can be formed. The isotopic signature of bromine (⁷⁹Br/⁸¹Br) would be a key identifier for fragments retaining the bromine atom. Studies on the fragmentation of similar halogen-substituted compounds show that complex intramolecular rearrangements can occur. nih.gov Collision cross section (CCS) values, which relate to the ion's shape and size, can also be predicted and measured, providing an additional dimension for identification. uni.lu

Table 5: Predicted HRMS Fragments of 2-Acetoxy-3-bromoprop-1-ene

| Ion Formula | Calculated Monoisotopic Mass (Da) | Description |

| [C₅H₇⁷⁹BrO₂]⁺ | 177.9651 | Molecular ion with ⁷⁹Br |

| [C₅H₇⁸¹BrO₂]⁺ | 179.9631 | Molecular ion with ⁸¹Br |

| [C₅H₇O₂]⁺ | 99.0441 | Loss of Br |

| [C₃H₄⁷⁹BrO]⁺ | 134.9471 | Loss of CH₃CO |

| [C₃H₄⁸¹BrO]⁺ | 136.9450 | Loss of CH₃CO |

| [C₄H₅O₂]⁺ | 85.0284 | Loss of CH₂Br |

MALDI-TOF Spectroscopy for Brominated Esters

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful analytical technique for the characterization of a wide range of molecules, including synthetic polymers and esters. researchgate.netmdpi.com This soft ionization method allows for the analysis of thermally labile and non-volatile compounds, making it suitable for brominated esters like 2-acetoxy-3-bromoprop-1-ene. The process involves co-crystallizing the analyte with a matrix material on a target plate. The matrix absorbs the energy from a pulsed laser, leading to the desorption and ionization of the analyte molecules, which are then accelerated in a time-of-flight analyzer to determine their mass-to-charge ratio. mdpi.com

For the analysis of esters, particularly those with halogen functionalities, the choice of matrix and cationizing agent is critical for achieving optimal ionization and clear spectra. researchgate.net Dihydroxybenzoic acid (DHB) and its metal salts are commonly used matrices for the analysis of esters. nih.gov For instance, lithium salt of dihydroxybenzoic acid (LiDHB) has been shown to be highly effective for the analysis of wax esters, producing molecular adducts with lithium [M+Li]+. nih.gov In the analysis of brominated esters of poly(oxyalkylene) polymers, a matrix system consisting of trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) in the presence of a cationizing agent like sodium trifluoroacetate (B77799) (NaTFA) has been successfully employed. researchgate.net The resulting MALDI-TOF spectra typically show distributions of sodiated molecular ions [M+Na]+, allowing for the characterization of the ester's molecular structure and the confirmation of the bromine end-group. researchgate.net

Post-source decay (PSD) fragmentation analysis can further be used to confirm the structure of the detected esters. For example, in the analysis of wax esters with LiDHB matrix, observed fragments were related to the acidic part of the ester, aiding in structural assignment. nih.gov

Table 1: Typical Experimental Parameters for MALDI-TOF Analysis of Brominated Esters

| Parameter | Description | Example | Source |

|---|---|---|---|

| Matrix | The compound that absorbs laser energy and facilitates ionization of the analyte. | trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB); Lithium Dihydroxybenzoate (LiDHB) | researchgate.netnih.gov |

| Cationizing Agent | A salt added to promote the formation of specific adducts (e.g., with Na+ or Li+). | Sodium Trifluoroacetate (NaTFA) | researchgate.net |

| Solvent | Used to dissolve and mix the sample, matrix, and cationizing agent. | Methanol, Chloroform | researchgate.net |

| Ionization Mode | The polarity of the ions being detected. | Positive Ion Mode | mdpi.comnih.gov |

| Detected Ions | The form in which the molecule is detected by the mass spectrometer. | [M+Na]+, [M+Li]+ | researchgate.netnih.gov |

Sample Preparation and Pre-concentration Methodologies for Brominated Organic Compounds

Effective sample preparation is a critical step in the analysis of brominated organic compounds, as they are often present in complex matrices at low concentrations. researchgate.netlibretexts.org The goal of sample preparation is to isolate the target analytes from interfering matrix components and to concentrate them to a level suitable for instrumental analysis.

A common and effective technique for the extraction of organic compounds from liquid samples is liquid-solid extraction, often performed as solid-phase extraction (SPE). libretexts.org In this method, the sample is passed through a cartridge containing a solid sorbent. The brominated analyte adsorbs to the sorbent, while the bulk of the sample matrix passes through. The analyte is then eluted from the sorbent with a small volume of an appropriate organic solvent. libretexts.org For aqueous samples, it is sometimes necessary to adjust the pH and add preservatives to prevent degradation of the analytes before extraction. libretexts.org

For solid samples or more complex liquid matrices, QuEChERS-based (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods have become popular. nih.gov This approach typically involves an initial extraction with an organic solvent (e.g., acetonitrile) facilitated by the addition of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation. This is followed by a dispersive solid-phase extraction (d-SPE) cleanup step, where the extract is mixed with a combination of sorbents to remove specific interferences like lipids and pigments. nih.gov

Following extraction, a pre-concentration step is often necessary to increase the analyte concentration to levels detectable by the analytical instrument. researchgate.net This is commonly achieved by reducing the volume of the organic extract, for example, through gentle evaporation under a stream of nitrogen. libretexts.org The choice of extraction and pre-concentration methods depends on the specific properties of the analyte and the complexity of the sample matrix. researchgate.net

Table 3: General Workflow for Sample Preparation of Brominated Organic Compounds

| Step | Technique | Purpose | Example Sorbents/Reagents | Source |

|---|---|---|---|---|

| 1. Extraction | Solid-Phase Extraction (SPE) or QuEChERS | Isolate the analyte from the sample matrix. | C18 Sorbent (SPE); Acetonitrile, MgSO4 (QuEChERS) | libretexts.orgnih.gov |

| 2. Clean-up | Dispersive SPE (d-SPE) | Remove interfering co-extracted substances. | Primary Secondary Amine (PSA), C18, Graphitized Carbon Black (GCB) | nih.gov |

| 3. Pre-concentration | Solvent Evaporation | Increase analyte concentration by reducing solvent volume. | Nitrogen stream evaporation | libretexts.org |

| 4. Reconstitution | | Dissolve the concentrated residue in a suitable solvent for analysis. | Hexane, Acetonitrile | |

Computational and Theoretical Chemistry Studies of 2 Acetoxy 3 Bromoprop 1 Ene

Quantum Chemical Calculations: Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-acetoxy-3-bromoprop-1-ene. Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are employed to solve the Schrödinger equation, providing insights into the molecule's electronic structure. researchgate.netresearchgate.net

Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO energy indicates the molecule's tendency to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability. For related organic molecules, these calculations are often performed using basis sets like 6-311+G(d,p). researchgate.net Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale where red indicates electron-rich regions (prone to electrophilic attack) and blue indicates electron-poor regions (prone to nucleophilic attack). researchgate.net

Before analyzing its properties, the most stable three-dimensional structure of 2-acetoxy-3-bromoprop-1-ene must be determined. This is achieved through geometry optimization, a computational process that finds the minimum energy conformation of the molecule.

This process involves systematically adjusting bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest potential energy. In studies of similar reactive molecules like 2-bromopropane (B125204), geometry optimization is a critical first step to understanding reaction pathways. sciepub.com For flexible molecules, a conformational analysis is performed to identify various low-energy conformers and determine the global minimum energy structure. This is essential as different conformers may exhibit different reactivity. For instance, the anti-periplanar geometry is often crucial for elimination reactions. sciepub.com

Table 1: Illustrative Optimized Geometrical Parameters for a Reacting Alkyl Halide This table is based on data for a similar reaction (E2 elimination of 2-bromopropane) and illustrates the type of data obtained through geometry optimization.

| Parameter | Reactant (Å or °) | Transition State (Å or °) | Product (Å or °) |

| C-C Bond | 1.52 | 1.40 | 1.34 |

| C-Br Bond | 2.00 | 2.32 | --- |

| C-H Bond (leaving H) | 1.09 | 1.24 | --- |

| O-H Bond (forming) | --- | 1.43 | 0.96 |

| C-C-C Angle | 114.0 | 121.3 | 125.3 |

| Br-C-C-H Dihedral Angle | 177.0 | 179.0 | --- |

| Data adapted from a study on 2-bromopropane elimination. sciepub.com |

Computational methods can predict spectroscopic data, which is invaluable for identifying and characterizing molecules. By calculating vibrational frequencies, it is possible to generate a theoretical Infrared (IR) spectrum. researchgate.net These calculated frequencies are often scaled by an appropriate factor to account for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental spectra. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H-NMR and ¹³C-NMR) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net Comparing the predicted spectra with experimental data helps confirm the molecular structure and assign specific signals to individual atoms within the molecule.

Density Functional Theory (DFT) and Ab Initio Calculations of Reactivity

DFT and ab initio methods are extensively used to study the reactivity of halogenated organic compounds. rsc.org These calculations can map out the entire energy profile of a reaction, including the reactants, products, transition states, and any intermediates. sciepub.comnih.gov

For 2-acetoxy-3-bromoprop-1-ene, potential reactions include nucleophilic substitution (Sₙ2) or elimination (E2) pathways. DFT calculations, often using functionals like B3LYP or BHandHLYP, can determine the activation energy barriers for these competing pathways. rsc.orgnih.gov A transition state is located on the potential energy surface as a first-order saddle point, characterized by a single imaginary frequency. sciepub.com The height of this energy barrier from the reactants to the transition state determines the reaction rate. Studies on similar halogen transfer reactions show that energy barriers can range from approximately 25 to 90 kJ/mol, depending on the specific atoms involved. rsc.org The effect of the solvent on reactivity can also be modeled using approaches like the Polarizable Continuum Model (CPCM), which can significantly alter the calculated activation energies. sciepub.com

Molecular Dynamics Simulations for Reaction Pathways

While quantum chemical calculations focus on stationary points on the potential energy surface, molecular dynamics (MD) simulations provide a time-dependent view of the reaction process. By simulating the motion of atoms over time, MD can reveal the detailed atomic-level mechanism of a reaction.

For a reaction involving 2-acetoxy-3-bromoprop-1-ene, MD simulations could be used to explore the conformational changes that lead to the transition state, the role of solvent molecules in stabilizing or participating in the reaction, and the dynamics of bond breaking and formation. This method provides a bridge between the static picture from quantum chemistry and the macroscopic behavior observed in experiments.

Theoretical Investigations of Intermolecular Interactions

Understanding the non-covalent interactions between molecules is crucial for predicting the physical properties and behavior of 2-acetoxy-3-bromoprop-1-ene in a condensed phase. Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal structure. nih.gov

By mapping properties like dₙₒᵣₘ (normalized contact distance) onto the surface, it is possible to identify specific regions involved in interactions such as hydrogen bonds and van der Waals forces. nih.gov Energy framework calculations can further quantify the strength of these interactions, breaking them down into electrostatic, dispersion, and repulsion components. nih.gov For example, in related molecules, C-H···O and C-H···π interactions have been shown to play a significant role in stabilizing the crystal packing, with total interaction energies that can be as strong as -18.71 kcal/mol. nih.gov These theoretical methods provide deep insight into how molecules of 2-acetoxy-3-bromoprop-1-ene would interact with each other and with other molecules in their environment.

Table 2: Illustrative Intermolecular Interaction Energies This table is based on data for a different molecular system and illustrates the type of data generated.

| Interaction Type | Electrostatic Energy (kcal/mol) | Dispersion Energy (kcal/mol) | Repulsion Energy (kcal/mol) | Total Energy (kcal/mol) |

| C-H···π | -1.13 | -4.13 | 2.00 | -3.75 |

| C-H···O, N-H···O | -2.46 | -17.11 | --- | -18.71 |

| Data adapted from a study on pro-chiral derivatives. nih.gov |

Synthetic Applications and Utilization of 2 Acetoxy 3 Bromoprop 1 Ene As a Key Building Block

Precursor in the Synthesis of Complex Organic Molecules

Role in Catalytic Processes

There is no specific information in the reviewed literature detailing the role of 2-acetoxy-3-bromoprop-1-ene in catalytic processes. Generally, compounds with similar structures, such as allylic acetates, are known to be excellent substrates in transition-metal-catalyzed reactions, particularly palladium-catalyzed allylic alkylations. The presence of the vinyl bromide could also allow for intramolecular catalytic reactions, but specific examples involving this particular compound are not documented.

Development of Novel Organic Materials and Functional Molecules

The development of novel organic materials often involves the polymerization or incorporation of unique monomers. While the vinyl group in 2-acetoxy-3-bromoprop-1-ene could theoretically undergo polymerization, there are no available studies describing its use for creating new polymers or functional materials. The development of such materials is a significant area of chemical research, aiming to create substances with specific electronic, optical, or mechanical properties.

Exploration in Asymmetric Synthesis

Asymmetric synthesis is a critical field for producing enantiomerically pure compounds, which is particularly important in the pharmaceutical industry. This often involves the use of chiral catalysts, chiral auxiliaries, or chiral reagents to control the stereochemical outcome of a reaction. Allylic acetates can be valuable substrates in asymmetric allylic alkylation reactions. However, there is no specific research available that explores the use of 2-acetoxy-3-bromoprop-1-ene in asymmetric synthesis to control the formation of specific stereoisomers.

Application in the Construction of Natural Product Analogues

The synthesis of natural products and their analogues is a driving force in organic chemistry, often aimed at creating compounds with improved biological activity. Natural product analogues can be synthesized to explore structure-activity relationships (SAR). While the structural motifs present in 2-acetoxy-3-bromoprop-1-ene are found in various natural products, no published synthetic routes to natural product analogues specifically employing this compound as a building block could be identified. The synthesis of analogues often involves modifying a known synthetic route or using versatile building blocks that can be easily diversified.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.